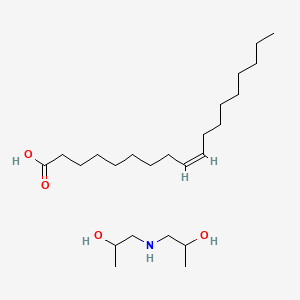
3-Fluoroazepan-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroazepan-4-ol hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorine atom and a hydroxyl group on the azepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azepane ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the azepane ring. This can be achieved using fluorinating agents such as .
Hydroxylation: Introduction of the hydroxyl group at the 4-position. This step can be carried out using like .
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Fluoroazepan-4-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like or .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoroazepan-4-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
- 4-Fluoroazepan-3-ol hydrochloride
- 3-Chloroazepan-4-ol hydrochloride
- 3-Fluoroazepan-4-one
Comparison: 3-Fluoroazepan-4-ol hydrochloride is unique due to the specific positioning of the fluorine atom and hydroxyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluorine atom at the 3-position enhances its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C6H13ClFNO |
|---|---|
Peso molecular |
169.62 g/mol |
Nombre IUPAC |
3-fluoroazepan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5-6,8-9H,1-4H2;1H |
Clave InChI |
DQZILYIVJBNPFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CNC1)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



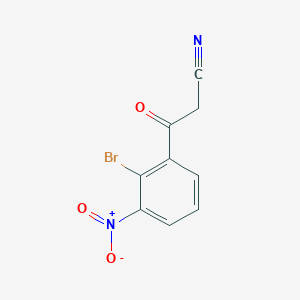
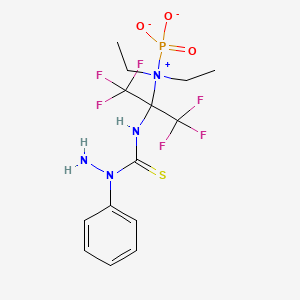
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)


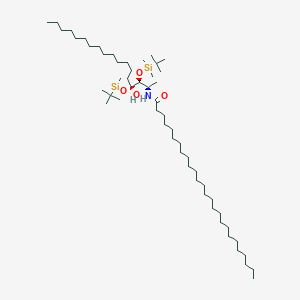
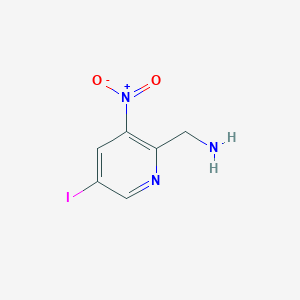

![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)

![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)
